3-(isopropylthio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide
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Overview
Description
3-(isopropylthio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with an isopropylthio group and a thiazole ring bearing a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(isopropylthio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methoxyphenylthiourea with α-haloketones under basic conditions.
Introduction of the Benzamide Core: The thiazole derivative is then coupled with 3-(isopropylthio)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(isopropylthio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) on the benzamide core can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(isopropylthio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules like proteins and DNA.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 3-(isopropylthio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions between the compound and its target.
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxyphenyl)-1,3-thiazol-2-ol: A related thiazole derivative with similar structural features.
Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives: Compounds with a similar thiazole core but different substituents.
Uniqueness
3-(isopropylthio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide is unique due to the presence of the isopropylthio group and the specific substitution pattern on the benzamide core. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c1-13(2)26-17-6-4-5-15(11-17)19(23)22-20-21-18(12-25-20)14-7-9-16(24-3)10-8-14/h4-13H,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXSLEIOFYEADS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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